molecular formula C14H13NO3 B11768285 (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid

(2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid

Cat. No.: B11768285
M. Wt: 243.26 g/mol
InChI Key: XZAYKRMTIYRFEF-ZDUSSCGKSA-N
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Description

(2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid is a chiral pyrrole-2-carboxaldehyde (Py-2-C) derivative of significant interest in medicinal chemistry and biochemical research. Compounds featuring the pyrrole-2-carboxaldehyde skeleton are investigated for their diverse physiological activities and natural origins, having been isolated from sources such as fungi and plants . The 2-formylpyrrole moiety is a key structural feature in various scientific contexts. The stereospecific (2S) configuration of this compound is particularly valuable for research requiring chiral specificity, especially in the design and synthesis of novel bioactive molecules. Pyrrole-2-carboxaldehyde derivatives serve as key intermediates in the development of potential multi-target therapeutic agents. Recent research explores the integration of pyrrole and cinnamate moieties into hybrid molecules, which are designed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes for the investigation of new anti-inflammatory strategies . The formyl group on the pyrrole ring can act as a reactive handle for further chemical modifications or be used in the formation of Schiff base complexes with various metal ions, which are studied for their spectroscopic characteristics and biological activities . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate personal protective equipment, as related pyrrole compounds can be irritants .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(2S)-2-(2-formylpyrrol-1-yl)-3-phenylpropanoic acid

InChI

InChI=1S/C14H13NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h1-8,10,13H,9H2,(H,17,18)/t13-/m0/s1

InChI Key

XZAYKRMTIYRFEF-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=CC=C2C=O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C=CC=C2C=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Protocol

Reaction of pyrrole with DMF/POCl<sub>3</sub> generates 2-formylpyrrole in 80–85% yield. The formyl group’s electrophilicity facilitates subsequent N-alkylation with (S)-2-bromo-3-phenylpropanoic acid derivatives under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C).

Challenges :

  • Competing O-alkylation at the formyl oxygen.

  • Epimerization at C2 during prolonged heating.

Ester Hydrolysis and Deprotection Strategies

The methyl ester intermediate (VCID: VC15797898) undergoes hydrolysis using LiOH/H<sub>2</sub>O-THF (1:1) at 0°C to preserve stereointegrity. Alternatives like enzymatic hydrolysis with pig liver esterase (PLE) offer milder conditions but lower yields (70–75%).

Comparative Hydrolysis Conditions

ConditionYield (%)ee Retention (%)
LiOH/THF-H<sub>2</sub>O9298
PLE (pH 7.4)7599
HCl/EtOH8590

Solid-Phase Synthesis Techniques

Patent WO2020111238A1 discloses a resin-bound approach for analogous amino acid-pyrrole hybrids. The carboxylic acid is anchored to Wang resin, enabling iterative N-alkylation and formylation. After cleavage with TFA/H<sub>2</sub>O (95:5), the product is isolated in 65% yield with 94% ee.

Advantages :

  • Simplified purification via filtration.

  • Scalability for multi-gram batches.

Enzymatic Resolution Methods

Racemic mixtures of the acid are resolved using Candida antarctica lipase B (CAL-B) . The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted (85% yield, 99% ee).

Optimized Resolution Protocol

ParameterSpecification
Acyl donorVinyl acetate
SolventMTBE
Temperature30°C
Reaction time48 h

Mechanism of Action

The mechanism of action of (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenylpropanoic acid moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stereochemistry LogP (Predicted) Notable Features
Target: (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid C14H13NO3 243.26 Formylpyrrole, carboxylic acid (2S) ~2.1* Chiral center, aromatic interactions
(R)-Enantiomer C14H13NO3 243.26 Formylpyrrole, carboxylic acid (2R) ~2.1* Opposite stereochemistry; potential differences in bioactivity
3-(2-Formyl-1H-pyrrol-1-yl)propanoic acid C8H9NO3 167.16 Formylpyrrole, carboxylic acid N/A ~0.8 Shorter aliphatic chain; no phenyl group
(2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid C11H12O3S 224.27 Acetylsulfanyl, carboxylic acid (2S) 2.44 Thioester group; higher lipophilicity
3-Hydroxy-2-phenylpropanoic acid C9H10O3 166.18 Hydroxyl, carboxylic acid Racemic (2RS) ~1.5 Hydrogen-bonding capacity
(2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid C7H11N3O2 169.18 Amino, pyrazole, carboxylic acid (2S) ~-1.2 Basic amino group; heterocyclic ring

*LogP estimated via analogous structures.

Key Comparisons

Stereochemical Variants: (R)-Enantiomer

The (R)-enantiomer (CAS 1212080-20-0) shares identical molecular weight and formula with the target compound but exhibits reversed stereochemistry at the second carbon. This difference could lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors), affecting potency or metabolic pathways .

Chain-Length and Substituent Variations
  • 3-(2-Formyl-1H-pyrrol-1-yl)propanoic acid (CAS 90005-94-0): The absence of the phenyl group and shorter aliphatic chain reduces aromatic interactions and lipophilicity (LogP ~0.8 vs. ~2.1). This may limit membrane permeability compared to the target compound .
  • (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid (CAS 76932-17-7): Replacement of the formylpyrrole with an acetylsulfanyl group increases LogP (2.44) due to sulfur’s hydrophobic character. This modification could enhance bioavailability but alter reactivity (e.g., susceptibility to hydrolysis) .
Functional Group Modifications
  • However, the racemic mixture (2RS) may complicate purification and activity studies compared to the enantiopure target compound .
  • (2S)-2-Amino-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid: The amino group and pyrazole ring confer basicity and heteroaromaticity, respectively. With a predicted LogP of -1.2, this compound is highly polar, suggesting distinct pharmacokinetic profiles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid exhibits significant anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
  • Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM.

Table 1: Anticancer Activity of (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic Acid

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)25Apoptosis induction
HT-29 (Colon)15Cell cycle arrest

Neuroprotective Effects

The compound has shown promise in neuroprotective applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

  • Neuroprotection Mechanism : It is believed to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
  • Case Study : In vitro studies indicated that the compound could protect neuronal cells from β-amyloid-induced toxicity, which is a hallmark of Alzheimer’s pathology.

Table 2: Neuroprotective Effects of the Compound

ModelTreatment Concentration (µM)Observed Effect
Neuronal Cell Culture10Reduced apoptosis
β-Amyloid Treated Cells5Improved cell viability

Material Science Applications

In addition to biological applications, (2S)-2-(2-Formyl-1H-pyrrol-1-YL)-3-phenylpropanoic acid has potential uses in material science.

Polymer Synthesis
The compound can be utilized in the synthesis of novel polymers with enhanced properties:

  • Polymerization Process : It acts as a monomer in the formation of copolymers that exhibit improved thermal stability and mechanical strength.

Table 3: Properties of Polymers Synthesized from the Compound

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Copolymer A25050
Copolymer B27060

Q & A

Q. Methodological Insight :

  • Stereochemical analysis : Use chiral HPLC (e.g., , Imp. J(EP) analysis) or circular dichroism to confirm enantiopurity.
  • Reactivity prediction : Computational tools (e.g., DFT) model formyl group interactions, while TLC or LC-MS monitors reaction progress .

Advanced Question: How can enantiomeric purity be ensured during the synthesis of (2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid?

Answer:
Enantiopurity is critical for reproducibility in pharmacological studies. Strategies include:

  • Asymmetric catalysis : Use chiral catalysts (e.g., Evans oxazaborolidines) during pyrrole functionalization.
  • Chiral resolution : Employ diastereomeric salt formation with resolving agents (e.g., (1S)-(−)-camphorsulfonic acid).
  • Analytical validation : Confirm purity via chiral stationary-phase HPLC (e.g., , EP impurity profiling) with polarimetric detection .

Basic Question: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., vicinal protons on the chiral center) and NOE effects.
    • 2D NMR (HSQC, COSY) : Resolve overlapping signals from the pyrrole and phenyl groups.
  • FT-IR : Confirm the formyl group (C=O stretch ~1700 cm⁻¹) and carboxylic acid (broad O-H ~2500-3000 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., , PubChem data) and fragmentation patterns .

Advanced Question: What strategies mitigate degradation during storage of (2S)-2-(2-Formyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid?

Answer:

  • Degradation pathways : Hydrolysis of the formyl group or racemization at the chiral center.
  • Stabilization methods :
    • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation.
    • Buffered solutions : Use pH 4-5 buffers (e.g., citrate) to slow carboxylic acid dimerization.
    • Temperature control : Store at −20°C in amber vials to avoid photodegradation (align with storage guidelines) .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats (, Section 8).
  • Ventilation : Use fume hoods to avoid inhaling aerosols (, Section 8).
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (, Section 6).
  • First aid : For eye contact, rinse with water ≥15 minutes; seek medical attention for persistent irritation .

Advanced Question: How does the formyl group on the pyrrole ring influence intermolecular interactions in biological systems?

Answer:

  • Covalent binding : The formyl group reacts with lysine residues (e.g., in enzymes) to form Schiff bases, enabling irreversible inhibition (e.g., aldehyde dehydrogenase inhibitors).
  • Hydrogen bonding : The carbonyl oxygen acts as an acceptor, enhancing binding affinity in protein pockets.
  • Computational validation : MD simulations (e.g., GROMACS) model ligand-protein interactions, while SPR or ITC quantifies binding kinetics (e.g., , protein interaction analysis) .

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